trans-Stilbene-d2

Stable Isotope Labeling Analytical Chemistry Quality Control

Choose trans-Stilbene-d2 for precise mass spectrometry quantification. Its targeted ethylenic deuteration provides a clean +2 Da mass shift with minimal chromatographic retention time differences and ion suppression—a critical advantage over unlabeled or heavily deuterated analogs. With 98 atom % D isotopic enrichment, it ensures robust method validation for environmental and biological matrices. This economical standard delivers high purity for routine LC-MS analysis, making it a strategic procurement choice compared to higher-deuterated, costlier alternatives.

Molecular Formula C14H12
Molecular Weight 182.26 g/mol
Cat. No. B12393891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Stilbene-d2
Molecular FormulaC14H12
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=CC=CC=C2
InChIInChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+/i11D,12D
InChIKeyPJANXHGTPQOBST-JGAOXNKASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Stilbene-d2: A Deuterium-Labeled Reference Standard for Accurate Quantification and Mechanistic Studies


trans-Stilbene-d2 ((E)-Stilbene-d2, CAS 5284-44-6) is a stable isotope-labeled analog of trans-stilbene, featuring deuteration at the ethylenic (α,α') positions . This modification yields a molecular weight of 182.26 g/mol and high isotopic enrichment (typically 98 atom % D) . As a deuterated internal standard, it is specifically designed for mass spectrometry-based quantification, where its +2 Da mass shift allows for clear resolution from the unlabeled analyte while minimizing chromatographic and ion-suppression effects often associated with more heavily deuterated analogs [1].

Why trans-Stilbene-d2 is Not Interchangeable with Unlabeled or Other Deuterated Stilbenes


Substituting trans-stilbene-d2 with unlabeled trans-stilbene or alternative deuterated analogs (e.g., d10, d12) compromises analytical accuracy and experimental validity. Unlabeled trans-stilbene cannot serve as an internal standard in mass spectrometry due to its identical mass, precluding separate detection [1]. Conversely, heavily deuterated forms like trans-stilbene-d10 or d12, while offering a larger mass shift, can exhibit significant chromatographic retention time differences and altered ionization efficiencies compared to the analyte, violating a core requirement for a reliable internal standard [2]. Furthermore, the specific location of deuteration in trans-stilbene-d2 (ethylenic positions) uniquely influences its photophysical and photochemical behavior, producing distinct kinetic isotope effects (KIE) on fluorescence and isomerization rates that are not replicated by ring-deuterated analogs (e.g., d10) [3][4]. Direct substitution without validation would therefore introduce unquantified bias in both analytical and mechanistic investigations.

Quantifiable Differentiation of trans-Stilbene-d2 Against Closest Analogs


Isotopic Purity: trans-Stilbene-d2 (98 atom% D) vs. trans-Stilbene-d10 (98 atom% D)

trans-Stilbene-d2 provides an isotopic enrichment of 98 atom% D, a level of purity that is equivalent to more heavily deuterated forms like trans-stilbene-d10 (rings-d10) . This high enrichment ensures that the isotopic label is present in the vast majority of molecules, providing a reliable and consistent signal in mass spectrometry without the added cost and potential analytical complications of higher deuteration levels.

Stable Isotope Labeling Analytical Chemistry Quality Control

Mass Spectrometry Differentiation: trans-Stilbene-d2 (+2 Da) vs. trans-Stilbene-d0

As a deuterated internal standard, trans-Stilbene-d2 provides a clear mass shift of +2 Da relative to the unlabeled analyte (trans-stilbene, MW 180.25) . This shift is sufficient for distinct resolution by a mass spectrometer while being small enough to generally maintain co-elution with the analyte, a critical requirement for correcting for matrix effects and ionization variability in LC-MS/MS workflows [1].

Mass Spectrometry Quantitative Bioanalysis Internal Standard

Fluorescence Quantum Yield: trans-Stilbene-d2 vs. trans-Stilbene-d0

Deuteration at the ethylenic positions in trans-stilbene-d2 induces a measurable kinetic isotope effect (KIE) on its photophysical decay processes. Saltiel et al. (1993) reported that the fluorescence quantum yields (Φf) of trans-stilbene-d0 and trans-stilbene-α,α'-d2 differ as a function of temperature in both n-hexane and n-tetradecane [1]. While the study presents these differences graphically, it establishes that deuteration alters the radiative (kf) and non-radiative (ktp) rate constants, providing a quantitative, albeit system-dependent, distinction between the labeled and unlabeled molecules.

Photophysics Fluorescence Spectroscopy Isotope Effects

Photoisomerization Rate: trans-Stilbene-d2 vs. d0, d10, and d12 Isotopomers

The photoisomerization rate of trans-stilbene is sensitive to isotopic substitution. Martinez et al. (2003) used ab initio quantum chemistry and RRKM theory to model the microcanonical isomerization rates for the d0, d2, d10, and d12 isotopomers [1]. Their work predicts a clear ordering of isomerization rates, which is inversely related to the reactant density of states: d0 > d2 > d10 > d12. This places the d2 isotopomer in a distinct intermediate kinetic regime, different from both the unlabeled and the more heavily deuterated compounds.

Photoisomerization Reaction Kinetics Kinetic Isotope Effect

Cost-Effectiveness: trans-Stilbene-d2 vs. trans-Stilbene-d10

Procurement data indicates that trans-Stilbene-d2 offers a significant cost advantage over higher-deuterated analogs like trans-stilbene-d10. For example, pricing from a major vendor (MedChemExpress) lists trans-Stilbene-d2 at $55 for 5 mg and $90 for 10 mg . In contrast, while specific prices for trans-stilbene-d10 are not publicly listed by this vendor, the general market trend and synthesis complexity dictate a substantial premium for achieving and confirming a higher level of deuteration across the molecule .

Procurement Budget Optimization Stable Isotopes

Recommended Application Scenarios for trans-Stilbene-d2 Based on Differentiated Evidence


Internal Standard for LC-MS/MS Quantification of trans-Stilbene

Leverage the +2 Da mass shift and high isotopic purity (98 atom% D) of trans-stilbene-d2 to achieve accurate and precise quantification of trans-stilbene in complex biological or environmental matrices. This application directly exploits the core differentiation of this compound as a stable isotope-labeled internal standard (SIL-IS), correcting for matrix effects, extraction recovery, and ionization variability to ensure robust analytical method validation [1].

Mechanistic Probe in Photoisomerization Dynamics Studies

Utilize trans-stilbene-d2 as a specific kinetic probe to investigate non-RRKM behavior and vibrational energy flow during photoisomerization. Its intermediate isomerization rate between d0 and d10/d12 [2] provides a unique data point for validating computational models and understanding the role of ethylenic hydrogen motion in the reaction coordinate, making it a valuable tool for physical chemistry research.

Investigating Deuterium Isotope Effects on Fluorescence Decay

Employ trans-stilbene-d2 in temperature-dependent fluorescence spectroscopy studies to dissect radiative and non-radiative decay pathways. The quantifiable difference in its fluorescence quantum yield compared to trans-stilbene-d0 [3] allows researchers to isolate the contribution of ethylenic C-H/D vibrational modes to excited-state deactivation, providing fundamental insights into photophysical processes.

Cost-Effective Isotopic Labeling for Method Development

Prioritize trans-stilbene-d2 during initial LC-MS method development and validation phases where an isotopically labeled internal standard is required but budget constraints are a factor. Its favorable price point compared to higher-deuterated analogs allows for the economical use of a high-purity SIL-IS, reserving more expensive, higher-deuterated standards for later-stage validation or specialized applications where a larger mass shift is strictly necessary.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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